Sofalcone
Overview
Description
Sofalcone is a synthetic flavonoid derivative of sophoradin, a natural phenol found in the medicinal plant Sophora subprostrata . It is primarily used as a mucosal protective agent and has been reported to inhibit the growth of Helicobacter pylori . This compound is known for its anti-inflammatory and anti-bacterial properties, making it a valuable compound in the treatment of gastrointestinal disorders .
Mechanism of Action
Target of Action
Sofalcone primarily targets Helicobacter pylori , a bacterium that can cause infections in the stomach . It also covalently targets High Mobility Group Box 1 (HMGB1) , a protein that plays a crucial role in inflammation and immunity .
Mode of Action
this compound exhibits its action through multiple mechanisms. It has an anti-bacterial effect on H. pylori and inhibits the pathogenic factors of H. pylori . It also reduces the adhesion of H. pylori to gastric epithelial cells . Furthermore, this compound covalently binds to HMGB1, thereby inhibiting the inflammatory response in human colonic epithelial cells .
Biochemical Pathways
this compound affects several biochemical pathways. It enhances mucosal prostaglandin production , which plays a key role in protecting the gastric mucosa. Additionally, it activates the cytoprotective and anti-inflammatory nuclear factor-erythroid 2 (NF-E2) p45-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It exhibits potent anti-inflammatory activity and provides protection to the gastric mucosa . By targeting HMGB1, it inhibits the inflammatory response in human colonic epithelial cells .
Biochemical Analysis
Biochemical Properties
Sofalcone has been reported to inhibit the growth of Helicobacter pylori . It exerts its effects by inhibiting the production of vacuolating toxin (VT) and the induction of interleukin-8 (IL-8) secretion by H. pylori . It also has a direct bactericidal effect on H. pylori, exhibits anti-urease activity, and reduces the adhesion of this organism to gastric epithelial cells .
Cellular Effects
This compound has been found to inhibit the inflammatory response of human colonic epithelial cells . It covalently targets high mobility group box 1 (HMGB1), a key player in the inflammatory response . This interaction results in the activation of the cytoprotective and anti-inflammatory nuclear factor-erythroid 2 (NF-E2) p45-related factor 2 (Nrf2)-heme oxygenase (HO)-1 pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HMGB1, which leads to the activation of the Nrf2-HO-1 pathway . This compound forms a covalent bond with HMGB1, leading to the dissociation of the Nrf2-KEAP1 complex . This results in increased nuclear accumulation of Nrf2 and induction of HO-1 protein expression .
Metabolic Pathways
It has been reported to inhibit the degradation of prostaglandins , suggesting that it may interact with enzymes or cofactors involved in prostaglandin metabolism.
Preparation Methods
The preparation of sofalcone involves multiple synthetic steps. One method starts with 2-hydroxy-4-(3-methyl-2-butene oxygen) hypnone as the starting material. The target compound, this compound, is obtained after a series of reactions including C-alkylation, O-alkylation, and aldol condensation . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
Sofalcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Sofalcone has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying flavonoid derivatives and their chemical properties.
Biology: It is used to investigate its effects on cellular processes and its potential as an anti-inflammatory agent.
Industry: This compound’s anti-bacterial properties make it a candidate for use in developing new antimicrobial agents
Comparison with Similar Compounds
Sofalcone is compared with other similar compounds, such as:
Sophoradin: The natural phenol from which this compound is derived.
Hesperidin Methylchalcone: Another flavonoid derivative used for its vascular protective effects.
Metochalcone: A chalcone derivative used as a choleretic and diuretic.
This compound’s unique combination of anti-bacterial, anti-inflammatory, and mucosal protective effects sets it apart from other similar compounds, making it a valuable agent in the treatment of gastrointestinal disorders .
Biological Activity
Sofalcone, a synthetic analog derived from the natural phenol sophoradin, has gained attention for its diverse biological activities, particularly in gastroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various studies and case reports.
- Chemical Formula : C27H30O6
- Molecular Weight : 450.5235 g/mol
- Structure : this compound is characterized by its complex structure, which contributes to its biological activity.
This compound exhibits several mechanisms that underline its biological efficacy:
- Mucosal Protection : It acts as a mucosal protective agent by enhancing the gastric mucosal barrier and promoting healing in gastric injuries.
- Helicobacter pylori Inhibition : this compound has been shown to inhibit the growth of Helicobacter pylori, a bacterium linked to peptic ulcers. It reduces bacterial adhesion to gastric epithelial cells and exhibits anti-urease activity, which is crucial for the survival of H. pylori in acidic environments .
- Anti-inflammatory Effects : Recent studies have identified high mobility group box 1 (HMGB1) as a key target for this compound's anti-inflammatory activity, particularly in intestinal inflammation .
Case Studies and Trials
-
H. pylori Eradication :
- A clinical trial involving 165 patients with peptic ulcers demonstrated that the addition of this compound to a standard triple therapy regimen significantly increased the cure rate of H. pylori infection from 78.2% to 87.0% .
- The study compared three groups: one receiving standard treatment, one receiving this compound with standard treatment, and another receiving an alternative mucoprotective agent, polaprezinc.
- Gastric Cell Proliferation :
In vitro and In vivo Studies
Safety and Adverse Effects
The safety profile of this compound has been assessed through various clinical trials. Adverse events were generally mild and included gastrointestinal symptoms such as diarrhea and nausea. The incidence of adverse events was comparable across treatment groups, indicating a favorable safety profile when used as an adjunct therapy .
Properties
IUPAC Name |
2-[5-(3-methylbut-2-enoxy)-2-[3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWRVVCDTLRWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023586 | |
Record name | Sofalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64506-49-6 | |
Record name | Sofalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64506-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sofalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sofalcone exert its cytoprotective effects?
A1: this compound demonstrates cytoprotective activity through various mechanisms:
- Strengthening the Gastric Mucosal Barrier: It enhances the physicochemical properties of gastric mucus. Studies show that this compound administration increases mucus gel thickness, sulfo- and sialomucin content, H+ retardation capacity, viscosity, and hydrophobicity. [, ]
- Modulating Prostaglandin Metabolism: this compound increases prostaglandin E2 (PGE2) levels in gastric mucosa. It achieves this by stimulating PGE2 production and inhibiting 15-hydroxyprostaglandin dehydrogenase (15-HPGD), the enzyme responsible for PGE2 degradation. [, , , , ]
- Promoting Healing and Regeneration: this compound accelerates the healing of gastric ulcers by promoting microvascular and connective tissue regeneration. This is linked to its ability to stimulate basic fibroblast growth factor (bFGF) production and increase the number of endothelial cells and myofibroblasts in damaged areas. [, , ]
- Antioxidant Activity: this compound exhibits antioxidant properties, protecting gastric mucosa from ischemia-reperfusion injury by inhibiting lipid peroxidation and scavenging superoxide radicals. []
Q2: Does this compound interact with Helicobacter pylori?
A2: While not a primary antibiotic, this compound demonstrates several effects against Helicobacter pylori :
- Antibacterial Activity: this compound displays direct antibacterial activity against H. pylori. [, , ]
- Inhibition of Adherence and Virulence Factors: It inhibits H. pylori adhesion to gastric mucin, reduces vacuolating toxin production, and suppresses lipolytic activity, potentially mitigating mucosal damage. [, , ]
- Modulation of Immune Response: this compound inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by monocytes stimulated with H. pylori extracts. []
Q3: What is the molecular structure of this compound?
A: this compound is a synthetic isoprenyl chalcone derivative. Its chemical name is 2'-carboxymethoxy-4,4'-bis(3-methyl-2-butenyloxy)-chalcone. [, ]
Q4: What are the molecular formula and weight of this compound?
A: The molecular formula for this compound is C26H32O6, and its molecular weight is 440.53 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A: Research articles mention using HPLC-UV methods for the detection and quantification of this compound and its metabolites in biological samples. This suggests the use of UV-Vis spectroscopy for its characterization. [, ]
Q6: What is known about the stability of this compound under various conditions?
A: While specific stability data is limited in the provided research, studies highlight the use of this compound in various formulations, including oral suspensions, powders, and potentially, microcapsules. This implies a degree of stability under typical formulation conditions. [, , ]
Q7: Are there any strategies to improve this compound's formulation and bioavailability?
A: Research explores the development of this compound solid dispersions using polyethylene glycols (PEG) as carriers to enhance its dissolution rate, potentially improving bioavailability. [] Additionally, the development of this compound alginate microcapsules using emulsion techniques has been investigated as a potential strategy for controlled release and targeted delivery. []
Q8: What is the pharmacokinetic profile of this compound?
A: Studies in healthy volunteers demonstrate that this compound is absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 0.7-0.9 hours (Tmax). The elimination half-life (t1/2) ranges from 2.17 to 3.88 hours, and no significant accumulation is observed after multiple doses. The pharmacokinetics do not appear to differ significantly between males and females. []
Q9: Has the efficacy of this compound been evaluated in clinical trials?
A: While the provided research doesn't cite specific clinical trials, several papers highlight the clinical use of this compound as an anti-ulcer drug. Studies indicate its effectiveness in treating chronic gastric ulcers in rats, with histological evidence of accelerated healing, mucosal regeneration, and increased collagen fiber development. [] Clinical studies also point to its potential in improving the eradication rate of H. pylori infection when combined with standard triple therapy regimens. [, ]
Q10: What is the safety profile of this compound?
A: Although limited information on toxicity is available within the provided research, the papers consistently indicate a favorable safety profile for this compound. Clinical studies report a low incidence of generally mild adverse effects, even with long-term administration. [, ]
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